molecular formula C6H12O6 B583995 D-[2-13C]tagatose CAS No. 478506-44-4

D-[2-13C]tagatose

Cat. No. B583995
CAS RN: 478506-44-4
M. Wt: 181.148
InChI Key: LKDRXBCSQODPBY-PTQBSOBMSA-N
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Description

D-tagatose is a naturally occurring monosaccharide, specifically a hexose . It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is used as a low-calorie sweetener and as an intermediate for synthesis of other optically active compounds .


Synthesis Analysis

D-tagatose is mainly produced through chemical and biological methods . The oxidoreductive pathway for D-tagatose production has been explored to enhance the thermodynamic equilibrium of the reactions . Tagatose production using immobilized biocatalyst has also been reported .


Molecular Structure Analysis

Tagatose is a white crystalline powder with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . The cyclic form of D-tagatose consists of α-D-tagato-2,6-pyranose (79%), β-D-tagato-2,6-pyranose (14%), α-D-tagato-2,5-furanose (2%), and β-D-tagato-2,6-furanose (5%) .


Chemical Reactions Analysis

D-tagatose can negatively affect the growth of phytopathogenic oomycetes by inhibiting key enzymes of sugar metabolism . During the isomerization, the metal hydroxides perform two functions: isomerizing D-galactose to D-tagatose and degrading D-galactose into dicarbonyl compounds and acidic substances .


Physical And Chemical Properties Analysis

Tagatose is a functional sweetener with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is a white crystalline powder .

Scientific Research Applications

Low-Calorie Sweetener

D-tagatose is a low-calorie alternative to sucrose, a natural monosaccharide that is nearly as sweet . It has 92% of the sweetness of sucrose but only one-third of the calories . This makes it an ideal ingredient for low-calorie and dietetic food products .

Health-Promoting Properties

As a ketohexose, D-tagatose has disease-relieving and health-promoting properties . It can be used in functional foods and nutraceuticals to promote health and wellness .

Intermediate for Synthesis of Optically Active Compounds

D-tagatose can be used as an intermediate for the synthesis of other optically active compounds . This makes it valuable in the field of organic chemistry and pharmaceuticals .

Additive in Detergent, Cosmetic, and Pharmaceutical Formulation

D-tagatose can be used as an additive in detergent, cosmetic, and pharmaceutical formulation . Its unique properties can enhance the performance of these products .

Biocatalytic Isomerization Pathway

D-tagatose is mainly produced through chemical and biological methods . Biological methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution . This makes D-tagatose an important topic in related fields due to its high efficiency and environmental friendliness .

In Vitro Multienzyme Cascade Route for D-tagatose Synthesis

An in vitro multienzyme cascade route for D-tagatose synthesis from sucrose has been designed, which contains five enzymes . This novel method provides a more efficient and environmentally friendly way to produce D-tagatose .

Mechanism of Action

The steps in the metabolism of tagatose are identical to those for fructose or fruit sugar but tagatose is incompletely absorbed. Only 15-20 percent of tagatose is absorbed in the small intestine .

Safety and Hazards

Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization . The predominant side effects of tagatose are gastrointestinal disturbances associated with excessive consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Biological methods have become a very important topic in related fields due to their high efficiency and environmental friendliness . The efficiency of D-tagatose production can be improved by engineering L-AIs . Further functional studies are discussed to promote the use of D-tagatose for sustainable crop protection .

properties

IUPAC Name

(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-OFGVUKJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[2-13C]tagatose

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